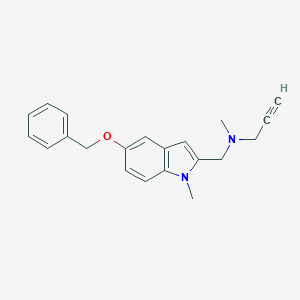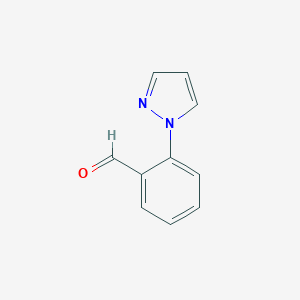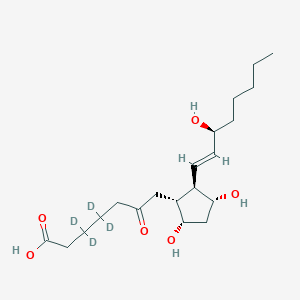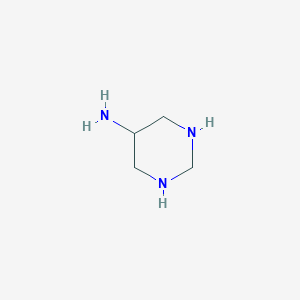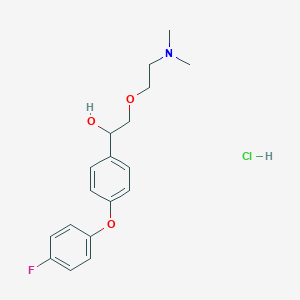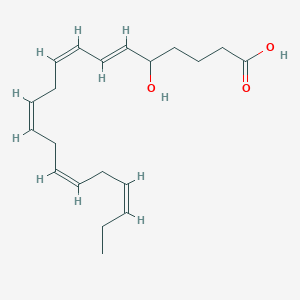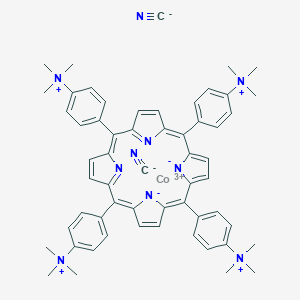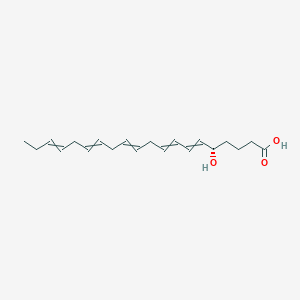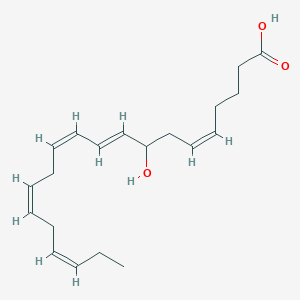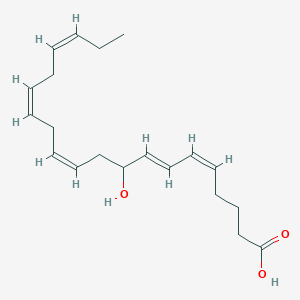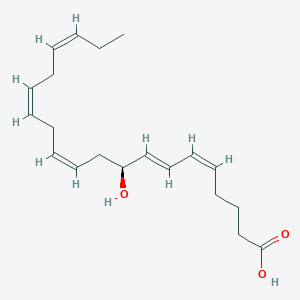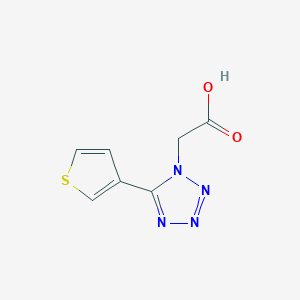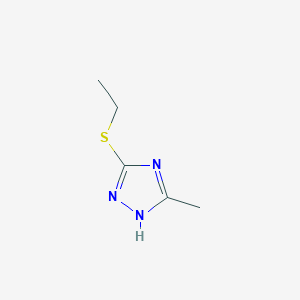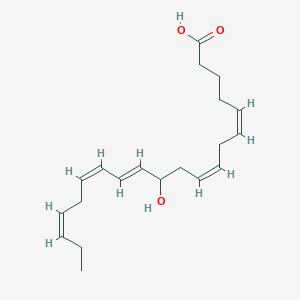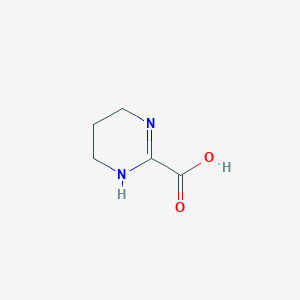
1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid (THP) is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. THP has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
作用机制
The mechanism of action of 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid is not fully understood. However, studies have suggested that 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid may exert its biological effects through the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid has also been shown to interact with various cellular targets, including enzymes and receptors.
Biochemical and Physiological Effects:
1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid can modulate the activity of various enzymes, including COX-2, MMP-9, and PKC. 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid has also been shown to interact with various receptors, including the P2X7 receptor and the adenosine A2A receptor. In addition, 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid has been found to affect various physiological processes, including inflammation, angiogenesis, and cell proliferation.
实验室实验的优点和局限性
1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit a wide range of biological activities. However, 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid also has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. In addition, 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid can be unstable under certain conditions, which can affect its biological activity.
未来方向
There are several future directions for the study of 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid. One area of research is the development of new synthetic methods for 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid that are more efficient and environmentally friendly. Another area of research is the identification of new biological targets for 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid. Finally, there is a need for further studies to determine the safety and efficacy of 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid in vivo, which could lead to the development of new therapeutic agents based on 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid.
In conclusion, 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid is a promising compound that has potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid represents an exciting area of research in medicinal chemistry and has the potential to lead to the development of new therapeutic agents.
合成方法
The synthesis of 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid can be achieved through several methods, including the Biginelli reaction and the Hantzsch reaction. The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. Both methods have been shown to be effective in synthesizing 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid with high yields.
科学研究应用
1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid has been extensively studied for its potential therapeutic applications. Studies have shown that 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid has also been found to exhibit anti-tumor properties by inducing apoptosis in cancer cells. In addition, 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid has been shown to exhibit anti-viral properties by inhibiting the replication of certain viruses.
属性
CAS 编号 |
129578-99-0 |
|---|---|
产品名称 |
1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid |
分子式 |
C5H8N2O2 |
分子量 |
128.13 g/mol |
IUPAC 名称 |
1,4,5,6-tetrahydropyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C5H8N2O2/c8-5(9)4-6-2-1-3-7-4/h1-3H2,(H,6,7)(H,8,9) |
InChI 键 |
GBQXFUIEIKDGHL-UHFFFAOYSA-N |
SMILES |
C1CNC(=NC1)C(=O)O |
规范 SMILES |
C1CNC(=NC1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



